molecular formula C13H18O2 B13154981 [(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol

[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol

Katalognummer: B13154981
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: WAEVIMRXXPBFJZ-STQMWFEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of an oxane ring substituted with a 4-methylphenyl group and a methanol group. It is used primarily for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol typically involves the reaction of 4-methylphenyl-substituted oxane with methanol under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with optimizations for scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted oxane derivatives .

Wissenschaftliche Forschungsanwendungen

[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

[(2S,5R)-5-(4-methylphenyl)oxan-2-yl]methanol

InChI

InChI=1S/C13H18O2/c1-10-2-4-11(5-3-10)12-6-7-13(8-14)15-9-12/h2-5,12-14H,6-9H2,1H3/t12-,13-/m0/s1

InChI-Schlüssel

WAEVIMRXXPBFJZ-STQMWFEESA-N

Isomerische SMILES

CC1=CC=C(C=C1)[C@H]2CC[C@H](OC2)CO

Kanonische SMILES

CC1=CC=C(C=C1)C2CCC(OC2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.